molecular formula C15H13Cl2NO4S B2713726 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-39-1

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2713726
CAS No.: 339097-39-1
M. Wt: 374.23
InChI Key: NCJVJRZUHFBNRB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₂Cl₂NO₄S Molecular Weight: 381.29 g/mol (calculated) Structural Features:

  • Core structure: Acetamide backbone (CH₃CONH–).
  • Sulfonyl group: Attached to the α-carbon of the acetamide, linked to a 3,4-dichlorophenyl ring (Cl substituents at positions 3 and 4).
  • N-substituent: 4-Methoxyphenyl group (C₆H₄OCH₃) attached to the acetamide nitrogen.

This compound belongs to the sulfonylacetamide class, characterized by a sulfonyl (–SO₂–) bridge between an aromatic ring and the acetamide core.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-11-4-2-10(3-5-11)18-15(19)9-23(20,21)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVJRZUHFBNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide are compared below based on substituents, synthesis, and biological relevance:

Table 1: Structural and Functional Comparison of Sulfonylacetamide Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity Source Evidence
Target Compound C₁₅H₁₂Cl₂NO₄S 3,4-Dichlorophenylsulfonyl, N-4-methoxyphenyl 381.29 Not explicitly described Unknown
N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) C₁₇H₁₄Cl₂NO₅S 2,4-Dichlorophenylsulfonyl, N-methylenedioxybenzyl 432.27 mCPBA oxidation of thio precursor Pseudomonas inhibitor
N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide C₁₈H₁₈Cl₂FN₃O₃S 4-Fluorophenylsulfonyl-piperazinyl, N-3,4-dichlorophenyl 446.32 Amide coupling Unknown
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) C₁₆H₁₀Cl₂F₃N₂O₂S 3,4-Dichlorophenyl, N-benzothiazole 429.23 Microwave-assisted synthesis Not specified
2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide (U-51754) C₁₈H₂₅Cl₂N₂O 3,4-Dichlorophenyl, N-dimethylaminocyclohexyl 362.31 Not specified Opioid receptor ligand
N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide C₂₄H₁₈Cl₂N₂O₃S Naphthalene sulfonamide, N-3,4-dichlorophenyl 485.39 Sulfonylation of amine precursor Unknown

Key Findings :

Sulfonyl vs. Sulfonamide: The sulfonyl group in the target compound may increase metabolic stability compared to sulfonamide-linked analogs (e.g., ’s compound), which are prone to hydrolysis . N-Substituents: The 4-methoxyphenyl group in the target compound improves solubility relative to lipophilic substituents like benzothiazole (compound 28) or cyclohexyl (U-51754) .

Synthesis Methods :

  • The target compound’s synthesis likely involves sulfonylation of a thioacetamide precursor (similar to ’s mCPBA oxidation) or direct coupling of sulfonyl chloride with an acetamide intermediate .
  • Microwave-assisted synthesis (as in ) could optimize yields for analogs with complex aromatic substituents .

Opioid-related analogs (e.g., U-51754) highlight the pharmacological diversity of acetamide derivatives, though the target’s bioactivity remains uncharacterized .

Biological Activity

The compound 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a member of the sulfonamide family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H17Cl2N2O3S
  • Molecular Weight : 400.31 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound features a sulfonamide group, which is known for its role in various biological processes and therapeutic applications.

Sulfonamides are characterized by their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making them valuable in treating bacterial infections. Additionally, the presence of the methoxyphenyl group may enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Candida albicans1.5

These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi.

Enzymatic Inhibition

The compound has also shown promising results in inhibiting key enzymes involved in metabolic pathways:

  • Carbonic Anhydrase Inhibition : IC50 values were reported at approximately 15 µM, indicating moderate inhibition.
  • Urease Inhibition : IC50 values of around 9.95 µM were recorded, demonstrating significant potential for treating conditions like urease-related infections .

Case Studies

  • In Vitro Study on Antimicrobial Efficacy
    A recent study evaluated the antimicrobial activity of several derivatives of sulfonamides, including our target compound. The results indicated that it significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin .
  • Toxicological Assessment
    In a hemolytic activity assay, the compound displayed low toxicity with a hemolysis percentage ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .

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